Valericanhydride

Description

Properties

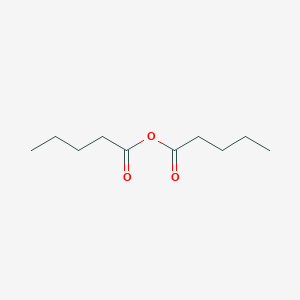

IUPAC Name |

pentanoyl pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-3-5-7-9(11)13-10(12)8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCKXCGALKOSJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC(=O)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870934 | |

| Record name | valeric anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2082-59-9 | |

| Record name | Valeric anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2082-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valeric anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | valeric anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valeric anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALERIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9B5ZQ67R5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Valeric Anhydride: A Comprehensive Technical Guide

CAS Number: 2082-59-9

Synonyms: Pentanoic anhydride (B1165640), Pentanoyl pentanoate, n-Valeric anhydride[1][2]

This technical guide provides an in-depth overview of valeric anhydride, a key reagent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and other chemical industries. This document details its chemical and physical properties, experimental protocols for its synthesis and common reactions, and relevant safety information.

Core Properties of Valeric Anhydride

Valeric anhydride is a colorless to pale yellow liquid with a characteristic pungent odor.[1][2][3] It is primarily utilized as an acylating agent in the synthesis of esters, amides, and ketones.[3]

Physicochemical Data

The fundamental physical and chemical properties of valeric anhydride are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O₃ | [1][2][4] |

| Molecular Weight | 186.25 g/mol | [4] |

| Density | 0.944 g/mL at 20 °C | [4] |

| Boiling Point | 228-230 °C | [4] |

| Melting Point | -56 °C | [4] |

| Refractive Index (n20/D) | 1.421 | [4] |

| Flash Point | 99 °C (210.2 °F) - closed cup | |

| Solubility | Moderately soluble in organic solvents; limited solubility in water. It hydrolyzes in the presence of water to form valeric acid. | [1][2] |

Synthesis of Valeric Anhydride

A common laboratory-scale synthesis of valeric anhydride involves the dehydration of valeric acid using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).

Experimental Protocol: Synthesis via Dicyclohexylcarbodiimide

This protocol is adapted from a patented method for the preparation of valeric anhydride.[5]

Materials:

-

Valeric acid

-

Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (B109758) (organic solvent)

-

Three-necked flask

-

Filtration apparatus

-

Distillation apparatus (for reduced pressure)

Procedure:

-

In a 1000 mL three-necked flask, add 170g of dichloromethane and 102g of valeric acid.[5]

-

While stirring at room temperature, add 206g of dicyclohexylcarbodiimide in batches.[5]

-

Allow the reaction to proceed at room temperature for 20 minutes.[5]

-

Remove the solid byproduct (dicyclohexylurea) by filtration.[5]

-

Recover the dichloromethane from the filtrate by distillation under reduced pressure.[5]

-

Following the removal of the solvent, purify the resulting crude valeric anhydride by distillation under reduced pressure to obtain the final product.[5]

Caption: Workflow for the synthesis of valeric anhydride.

Key Reactions of Valeric Anhydride

Valeric anhydride is a versatile reagent for acylation reactions. Below are detailed protocols for its use in Friedel-Crafts acylation and the synthesis of esters and amides.

Friedel-Crafts Acylation

Valeric anhydride can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride, to form aryl ketones.[1]

Experimental Protocol: Acylation of Benzene (B151609) [1]

Materials:

-

Valeric anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous benzene

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Ice bath

-

Diethyl ether

-

10% Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Vacuum distillation apparatus

Procedure:

-

Suspend 2.2 equivalents of anhydrous aluminum chloride in 5 equivalents of anhydrous benzene in a round-bottom flask, and cool the mixture to 5 °C using an ice bath.[1]

-

Add 1.0 equivalent of valeric anhydride dropwise over 30-45 minutes.[1]

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour, and then heat to reflux for 4-6 hours.[1]

-

Cool the reaction mixture to room temperature and cautiously pour it onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum complex.[1]

-

Separate the organic layer and extract the aqueous layer twice with diethyl ether.[1]

-

Combine the organic layers and wash with a 10% sodium bicarbonate solution (to remove the valeric acid byproduct), followed by brine.[1]

-

Dry the organic layer over anhydrous magnesium sulfate.[1]

-

Remove the solvent under reduced pressure, and purify the crude valerophenone (B195941) by vacuum distillation.[1]

Caption: Mechanism of Friedel-Crafts acylation with valeric anhydride.

Esterification

Valeric anhydride reacts with alcohols to form esters, a process often catalyzed by a base like pyridine.

Experimental Protocol: Synthesis of an Ester

This is a general procedure that can be adapted for specific alcohols.

Materials:

-

Valeric anhydride

-

Alcohol (e.g., ethanol)

-

Pyridine (or another suitable base)

-

Separatory funnel

-

5% Sodium bicarbonate solution

-

Water

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

In a reaction flask, combine 1.0 equivalent of the alcohol with 1.2 equivalents of valeric anhydride in the presence of pyridine.

-

Heat the mixture gently under reflux for 1-2 hours.

-

After cooling, pour the reaction mixture into a separatory funnel containing water.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution and then water to remove unreacted anhydride and valeric acid.

-

Dry the organic layer with anhydrous magnesium sulfate.

-

Filter to remove the drying agent and purify the ester by distillation.

Amide Synthesis

The reaction of valeric anhydride with primary or secondary amines yields the corresponding amides.

Experimental Protocol: Synthesis of an Amide

This is a general procedure that can be adapted for specific amines.

Materials:

-

Valeric anhydride

-

Amine (e.g., aniline)

-

A suitable solvent (e.g., tetrahydrofuran (B95107) - THF)

-

Separatory funnel

-

Dilute hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1.0 equivalent of the amine in THF in a reaction flask.

-

Add 1.1 equivalents of valeric anhydride to the solution at room temperature.

-

Stir the reaction mixture for 12-24 hours.

-

Pour the mixture into a separatory funnel with water and a suitable organic solvent if necessary (e.g., ethyl acetate).

-

Wash the organic layer with dilute hydrochloric acid (to remove unreacted amine), followed by saturated sodium bicarbonate solution (to remove valeric acid), and finally with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain the crude amide, which can be further purified by recrystallization or chromatography.

Analytical Methods

The purity of valeric anhydride and the progress of its reactions can be monitored by standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for assessing the purity of valeric anhydride and for identifying and quantifying the products of its reactions. A typical procedure involves injecting a diluted sample onto a capillary GC column interfaced with a mass spectrometer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of valeric anhydride and its derivatives.

-

Infrared (IR) Spectroscopy: The presence of the characteristic anhydride carbonyl stretches (typically two bands around 1820 and 1750 cm⁻¹) can confirm the identity of valeric anhydride.

Safety and Handling

Valeric anhydride is a corrosive substance that can cause severe skin burns and eye damage. It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention. Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.

References

Valeric Anhydride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Valeric anhydride (B1165640), also known as pentanoic anhydride, is a reactive organic compound widely utilized as a reagent and intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its utility stems from the electrophilic nature of its carbonyl carbons, making it an excellent acylating agent. This in-depth technical guide provides a comprehensive overview of the physicochemical properties, spectral data, reactivity, and safety information for valeric anhydride, tailored for professionals in research and development.

Physicochemical Properties

The fundamental physical and chemical properties of valeric anhydride are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.

Table 1: General and Physical Properties of Valeric Anhydride

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O₃ | [1][2] |

| Molecular Weight | 186.25 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pungent, acidic | |

| Density | 0.944 g/mL at 20 °C | [3] |

| Melting Point | -56 °C | [3] |

| Boiling Point | 228-230 °C | [3] |

| Flash Point | 99 °C (210.2 °F) - closed cup | [3] |

| Refractive Index (n²⁰/D) | 1.421 | [3] |

| Solubility | Moderately soluble in organic solvents; limited solubility in water. | [1] |

Table 2: Thermodynamic and Safety Properties of Valeric Anhydride

| Property | Value | Reference(s) |

| Vapor Pressure | 0.0758 mmHg at 25 °C | [4] |

| LogP (Octanol/Water Partition Coefficient) | 2.43660 | [4] |

| Hazard Class | 8 (Corrosive) | [4] |

| Signal Word | Danger | |

| Hazard Statements | H314 (Causes severe skin burns and eye damage) |

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is essential for quality control and process development. Standardized methods, such as those established by ASTM International, are widely used.

-

Density: The density of liquid chemicals like valeric anhydride can be determined using a digital density meter according to ASTM D4052 . This method offers high precision and is suitable for a wide range of liquids.

-

Boiling Point: The boiling point of organic liquids is typically determined by distillation methods as outlined in ASTM D1078 . For smaller sample volumes, micro-methods can be employed.

-

Melting Point: The melting point of organic compounds that are solid at room temperature is determined using a capillary tube method as described in ASTM E324 . For substances like valeric anhydride with a low melting point, a cryostat is necessary.

-

Refractive Index: The refractive index of transparent liquids is measured using a refractometer following the procedures in ASTM D1218 . This property is a quick and effective measure of purity.

Spectral Data and Analysis

Spectroscopic techniques are indispensable for the structural elucidation and identification of valeric anhydride.

Infrared (IR) Spectroscopy

The IR spectrum of valeric anhydride exhibits characteristic absorption bands for the anhydride functional group. The two carbonyl stretching vibrations are observed at approximately 1818 cm⁻¹ (symmetric stretch) and 1751 cm⁻¹ (asymmetric stretch). A strong C-O stretching band is also present around 1043 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum of valeric anhydride is characterized by signals corresponding to the different methylene (B1212753) and methyl protons of the pentanoyl chains. A detailed spectrum with peak assignments is crucial for confirming the structure.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton. The carbonyl carbons of the anhydride group are typically observed in the downfield region of the spectrum.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of valeric anhydride provides valuable information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 186. Key fragment ions can be attributed to the cleavage of the C-O and C-C bonds of the pentanoyl chains. A common fragmentation pathway involves the formation of the acylium ion [CH₃(CH₂)₃CO]⁺ at m/z 85.

Reactivity and Synthetic Applications

Valeric anhydride is a versatile reagent in organic synthesis, primarily utilized for acylation reactions.

Hydrolysis

Valeric anhydride reacts with water to undergo hydrolysis, yielding two equivalents of valeric acid.[1] This reaction is typically slow at neutral pH but is catalyzed by both acids and bases. The susceptibility to hydrolysis necessitates handling and storage in anhydrous conditions to maintain its integrity.[5]

Caption: Hydrolysis of Valeric Anhydride.

Reactions with Alcohols (Esterification)

Valeric anhydride reacts with alcohols to form esters and valeric acid as a byproduct.[6] This reaction is a common method for the synthesis of valerate (B167501) esters, which often possess pleasant fragrances and are used in the flavor and fragrance industry. The reaction can be catalyzed by acids or bases.

Caption: Esterification using Valeric Anhydride.

Reactions with Amines (Amidation)

The reaction of valeric anhydride with primary or secondary amines yields N-substituted valeramides and valeric acid.[7] This is a highly efficient method for the formation of amide bonds, which are fundamental linkages in many pharmaceutical compounds and other bioactive molecules. The reaction typically proceeds readily, often without the need for a catalyst.

Caption: Amidation using Valeric Anhydride.

Stability and Storage

Valeric anhydride is sensitive to moisture and will hydrolyze to valeric acid.[5] Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area. It is incompatible with strong oxidizing agents, strong acids, and strong bases. Information on the specific products of thermal decomposition is limited, but like other organic anhydrides, it is expected to decompose at high temperatures, potentially releasing carbon oxides.

Safety and Handling

Valeric anhydride is a corrosive substance that can cause severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

Valeric anhydride is a valuable and reactive chemical intermediate with significant applications in organic synthesis. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is paramount for its safe and effective use in research and development. This guide provides a foundational repository of technical information to support professionals in the fields of chemistry and drug development.

References

- 1. VALERIC ANHYDRIDE(2082-59-9) 13C NMR [m.chemicalbook.com]

- 2. Valeric anhydride [webbook.nist.gov]

- 3. Valeric anhydride 97 2082-59-9 [sigmaaldrich.com]

- 4. guidechem.com [guidechem.com]

- 5. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis of Valeric Anhydride (B1165640) from Valeric Acid

This technical guide provides a comprehensive overview of the synthesis of valeric anhydride from valeric acid, with a focus on a well-documented experimental protocol. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Valeric anhydride, also known as pentanoic anhydride, is a valuable reagent and intermediate in the production of pharmaceuticals, agrochemicals, plasticizers, and fine chemicals.[1][2][3][4]

Core Synthesis Methodology: Dehydration using Dicyclohexylcarbodiimide (B1669883) (DCC)

A prevalent and efficient method for synthesizing valeric anhydride from valeric acid is through a dehydration reaction facilitated by a coupling agent, dicyclohexylcarbodiimide (DCC).[5] This method is advantageous due to its relatively mild reaction conditions and high yields.[5]

Reaction Principle

The fundamental principle of this synthesis is the removal of one molecule of water from two molecules of valeric acid to form the anhydride linkage. DCC acts as the dehydrating agent, activating the carboxylic acid group and facilitating the nucleophilic attack of a second valeric acid molecule. The DCC is consumed in the reaction, forming a solid byproduct, dicyclohexylurea (DCU), which can be easily removed by filtration.

Experimental Protocol

The following experimental protocol is adapted from a patented method for the preparation of valeric anhydride.[5]

Materials:

-

Valeric acid (C₅H₁₀O₂)

-

Dicyclohexylcarbodiimide (DCC) (C₁₃H₂₂N₂)

-

Methylene (B1212753) chloride (CH₂Cl₂)

-

1000 ml three-necked flask

-

Filtration apparatus

-

Distillation apparatus (for reduced pressure)

Procedure:

-

Reaction Setup: In a 1000 ml three-necked flask, add the specified amount of methylene chloride and valeric acid.

-

Addition of DCC: While stirring at room temperature, add dicyclohexylcarbodiimide in batches.

-

Reaction: Continue the reaction at room temperature for the specified duration (20-40 minutes).[5]

-

Filtration: After the reaction is complete, remove the solid impurity (dicyclohexylurea) by filtration.

-

Solvent Recovery: Reclaim the methylene chloride from the filtrate by distillation under reduced pressure.

-

Product Isolation: After the solvent is completely recovered, intensify the heating for distillation under reduced pressure to obtain the target product, valeric anhydride.[5]

Quantitative Data

The following table summarizes the quantitative data from three example experiments described in the patent.[5]

| Experiment | Valeric Acid (g) | Methylene Chloride (g) | Dicyclohexylcarbodiimide (g) | Reaction Time (min) | Valeric Anhydride Yield (g) | Yield (%) | Purity (%) |

| 1 | 102 | 226 | 216 | 30 | 93 | 91 | 99.3 |

| 2 | 102 | 170 | 206 | 20 | 80 | 86 | 97.4 |

| 3 | 102 | 255 | 226.6 | 35 | 93 | 91 | 99.3 |

Visualizing the Process

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of valeric anhydride using the DCC method.

Caption: Experimental workflow for the synthesis of valeric anhydride.

Reaction Mechanism Pathway

The diagram below outlines the signaling pathway of the DCC-mediated dehydration of valeric acid.

Caption: Reaction mechanism for DCC-mediated dehydration of valeric acid.

Alternative Synthesis Routes

While the DCC method is highly effective, other approaches for the synthesis of carboxylic anhydrides from their corresponding acids exist and could be adapted for valeric anhydride. These include:

-

Dehydration with Phosphorus Pentoxide (P₂O₅): This is a classic method for the dehydration of carboxylic acids.[6][7] However, it often requires harsh conditions.

-

Reaction with Thionyl Chloride or Oxalyl Chloride: Carboxylic acids can be converted to their more reactive acid chlorides using reagents like thionyl chloride or oxalyl chloride.[7][8] The resulting valeryl chloride can then react with another equivalent of valeric acid or a valerate (B167501) salt to form the anhydride.[9][10]

-

Use of Triphenylphosphine (B44618) Oxide and Oxalyl Chloride: A more recent method utilizes a catalytic system of triphenylphosphine oxide with oxalyl chloride for the synthesis of symmetric carboxylic anhydrides under mild conditions.[7][8]

-

Thermal Dehydration: Direct heating of carboxylic acids at very high temperatures (e.g., 800 °C) can lead to the formation of anhydrides, though this method is generally not suitable for aliphatic acids due to poor yields.[6]

These alternative methods offer a range of options depending on the desired scale, available reagents, and required reaction conditions.

Conclusion

The synthesis of valeric anhydride from valeric acid is a critical transformation in organic synthesis. The use of dicyclohexylcarbodiimide as a dehydrating agent provides a reliable and high-yielding laboratory-scale method. The detailed experimental protocol and quantitative data presented in this guide offer a solid foundation for researchers and professionals. Furthermore, the outlined alternative synthetic routes provide a broader perspective on the chemical strategies available for the preparation of this important anhydride.

References

- 1. nbinno.com [nbinno.com]

- 2. VALERIC ANHYDRIDE - Career Henan Chemical Co. [coreychem.com]

- 3. VALERIC ANHYDRIDE | 2082-59-9 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. CN105481680A - Valeric anhydride preparation method - Google Patents [patents.google.com]

- 6. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]

- 7. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Valeric acid - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

mechanism of valeric anhydride formation

An In-depth Technical Guide on the Core Mechanisms of Valeric Anhydride (B1165640) Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the principal chemical mechanisms underlying the formation of valeric anhydride (pentanoic anhydride). Valeric anhydride is a key intermediate in organic synthesis, utilized in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its reactivity as an acylating agent makes it a valuable tool for creating esters and amides, modifying biologically active molecules, and synthesizing various organic compounds.[1][2][3] This document outlines three primary synthesis methodologies, complete with detailed experimental protocols, comparative quantitative data, and mechanistic diagrams to facilitate a comprehensive understanding for research and development applications.

Core Formation Mechanisms

The synthesis of valeric anhydride is predominantly achieved through three distinct pathways:

-

Synthesis from Valeryl Chloride and a Carboxylate Salt: A highly efficient and common laboratory method involving the nucleophilic acyl substitution of a reactive acyl chloride.

-

DCC-Mediated Dehydrative Coupling: A modern approach that utilizes a coupling agent to facilitate anhydride formation from valeric acid under mild conditions.

-

Dehydration of Valeric Acid: The classical method involving the removal of a water molecule from two equivalents of valeric acid, typically under forcing conditions or with a dehydrating agent.

Mechanism: Synthesis from Valeryl Chloride

This method is one of the most common and reliable for preparing symmetrical anhydrides in a laboratory setting.[4] The mechanism is a classic nucleophilic acyl substitution. A valerate (B167501) salt, acting as the nucleophile, attacks the highly electrophilic carbonyl carbon of valeryl chloride. The chloride ion is an excellent leaving group, driving the reaction to completion.[1][5] A weak base like pyridine (B92270) is often used to neutralize the HCl byproduct when starting from the carboxylic acid instead of the salt.[6]

Signaling Pathway

Caption: Nucleophilic acyl substitution pathway for valeric anhydride formation.

Experimental Protocol: Synthesis from Valeryl Chloride and Sodium Valerate

This protocol is adapted from established methods for anhydride synthesis.[7]

-

Preparation of Reactants: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, suspend sodium valerate (1.05 equivalents) in anhydrous diethyl ether.

-

Reaction: Stir the suspension vigorously. Add valeryl chloride (1.0 equivalent) dropwise via the dropping funnel over 30 minutes. To control the mildly exothermic reaction, the flask can be cooled in an ice-water bath.

-

Completion: After the addition is complete, allow the mixture to stir at room temperature for 3-5 hours to ensure the reaction goes to completion.

-

Isolation: Filter the reaction mixture under suction to remove the precipitated sodium chloride. Wash the solid residue with a small volume of anhydrous diethyl ether and combine the washings with the filtrate.

-

Purification: Remove the diethyl ether from the filtrate by distillation under reduced pressure. The remaining residue is crude valeric anhydride, which can be further purified by vacuum distillation.

Mechanism: DCC-Mediated Dehydrative Coupling

The use of N,N'-Dicyclohexylcarbodiimide (DCC) is a highly effective method for forming anhydrides from carboxylic acids under mild, room-temperature conditions.[6] The mechanism involves the activation of one molecule of valeric acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by a second molecule of valeric acid, leading to the formation of the anhydride and the insoluble byproduct, dicyclohexylurea (DCU).

Signaling Pathway

Caption: DCC-mediated activation and coupling for valeric anhydride synthesis.

Experimental Protocol: DCC-Mediated Synthesis

This protocol is based directly on a patented preparation method for valeric anhydride.[6]

-

Preparation of Reactants: In a 1000 mL three-necked flask, add 226g of dichloromethane (B109758) and 102g of valeric acid.

-

Reaction: While stirring at room temperature, add 216g of dicyclohexylcarbodiimide (B1669883) (DCC) in batches. Maintain the reaction at room temperature for 30 minutes. The insoluble dicyclohexylurea (DCU) will precipitate as the reaction proceeds.

-

Isolation: Remove the solid DCU precipitate by filtration.

-

Purification: Transfer the filtrate to a distillation apparatus. First, recover the dichloromethane solvent by distillation under reduced pressure. Afterward, increase the temperature for a second vacuum distillation to obtain the final product, valeric anhydride.

Experimental Workflow

Caption: Experimental workflow for the DCC-mediated synthesis of valeric anhydride.

Mechanism: Dehydration of Valeric Acid

The direct dehydration of two carboxylic acid molecules is the most fundamental approach to forming an anhydride.[1] This equilibrium process typically requires high temperatures (up to 800 °C) or the use of a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅), to drive the reaction toward the products.[4][8] A more practical laboratory adaptation involves using a pre-formed, more reactive anhydride, like acetic anhydride. In this case, an acyl substitution occurs, and the equilibrium is driven by the removal of the more volatile acetic acid byproduct.[9]

Signaling Pathway

Caption: Direct dehydration pathway for valeric anhydride formation.

Experimental Protocol: Dehydration using Acetic Anhydride

This protocol is a general method for converting carboxylic acids to their anhydrides.[9]

-

Setup: Place valeric acid (2.0 equivalents) and acetic anhydride (1.0 equivalent) in a distillation apparatus fitted with a fractionating column.

-

Reaction: Heat the mixture to reflux. The lower-boiling acetic acid (boiling point ~118 °C) formed as a byproduct will be removed by fractional distillation.

-

Completion: The reaction is driven to completion by the continuous removal of acetic acid, according to Le Châtelier's principle. Monitor the temperature at the head of the distillation column; a rise in temperature indicates the removal of acetic acid is complete.

-

Purification: After all the acetic acid has been removed, the remaining mixture contains the desired valeric anhydride (boiling point ~228-230 °C). The product can be purified by vacuum distillation.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key quantitative parameters for the described methods of valeric anhydride formation.

| Parameter | Synthesis from Valeryl Chloride | DCC-Mediated Coupling | Dehydration of Valeric Acid |

| Reagents | Valeryl chloride, Sodium valerate | Valeric acid, DCC | Valeric acid, Dehydrating agent (e.g., Acetic Anhydride) |

| Typical Yield | Generally high (>90%) | 86% - 91%[6] | Variable, often lower due to equilibrium |

| Purity | High after distillation | 97.4% - 99.3%[6] | Requires careful fractional distillation to remove byproducts |

| Reaction Temp. | Room Temperature | Room Temperature[6] | High (Reflux) |

| Reaction Time | 3 - 5 hours | 20 - 40 minutes[6] | Several hours |

| Key Advantages | High yield, reliable, clean reaction | Mild conditions, high purity, fast | Atom economical (in theory) |

| Key Disadvantages | Requires preparation of acyl chloride | Expensive reagent (DCC), stoichiometric byproduct (DCU) | Harsh conditions, equilibrium limitations, potential for side reactions |

References

- 1. youtube.com [youtube.com]

- 2. VALERIC ANHYDRIDE | 2082-59-9 [chemicalbook.com]

- 3. Organic acid anhydride - Sciencemadness Wiki [sciencemadness.org]

- 4. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Organic acid anhydride - Wikipedia [en.wikipedia.org]

Technical Guide: ¹H NMR Spectral Analysis of Valeric Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for valeric anhydride (B1165640) (also known as pentanoic anhydride). Due to the limited availability of publicly accessible, detailed spectral data, this guide presents expected values based on the molecular structure and data from analogous compounds. It also includes a comprehensive experimental protocol for acquiring ¹H NMR spectra of liquid samples like valeric anhydride.

Data Presentation: Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of valeric anhydride is predicted to exhibit four distinct signals corresponding to the four non-equivalent sets of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the anhydride functional group, which deshields adjacent protons, causing them to appear at a higher chemical shift (downfield).

Table 1: Predicted ¹H NMR Spectral Data for Valeric Anhydride

| Protons (Label) | Integration (Number of Protons) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Hα | 4H | 2.2 - 2.5 | Triplet (t) | ~7.5 |

| Hβ | 4H | 1.5 - 1.7 | Sextet | ~7.5 |

| Hγ | 4H | 1.3 - 1.5 | Sextet | ~7.5 |

| Hδ | 6H | 0.8 - 1.0 | Triplet (t) | ~7.5 |

Note: These are estimated values. Actual experimental data may vary based on solvent, concentration, and instrument parameters.

Structural Representation and Proton Assignment

The structure of valeric anhydride and the assignment of the different proton environments are illustrated in the following diagram.

Caption: Molecular structure of valeric anhydride with proton assignments.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a detailed methodology for acquiring a high-quality ¹H NMR spectrum of a liquid sample such as valeric anhydride.

1. Sample Preparation

-

Analyte: Valeric anhydride (liquid).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar organic compounds. Ensure the solvent is of high purity (≥99.8 atom % D).[1][2]

-

Concentration: For a standard ¹H NMR experiment, a concentration of 5-25 mg of the analyte dissolved in 0.6-0.7 mL of the deuterated solvent is typically sufficient.[1][3]

-

Procedure:

-

Using a clean, dry pipette, transfer approximately 0.6 mL of CDCl₃ into a clean vial.[1]

-

Add 1-2 drops of valeric anhydride to the solvent.

-

If an internal standard is required for precise chemical shift referencing, add a small amount of tetramethylsilane (B1202638) (TMS).

-

Gently vortex or swirl the vial to ensure the sample is thoroughly mixed and a homogenous solution is formed.

-

Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final liquid height in the tube should be approximately 4-5 cm.[1]

-

Cap the NMR tube securely.

-

2. NMR Instrument Setup and Data Acquisition

-

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) equipped with a proton-sensitive probe.

-

Software: Standard NMR data acquisition software (e.g., TopSpin, VnmrJ).

-

Procedure:

-

Insertion: Carefully wipe the exterior of the NMR tube with a lint-free wipe and insert it into the spinner turbine. Place the sample in the instrument's autosampler or manually lower it into the magnet.

-

Locking: The instrument's software will lock onto the deuterium (B1214612) signal of the CDCl₃ to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming. This can be done manually or automatically to achieve sharp, symmetrical peaks.

-

Tuning and Matching: The probe is tuned to the resonance frequency of ¹H nuclei to maximize signal detection.

-

Acquisition Parameters: Set the following parameters for a standard ¹H experiment:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Receiver Gain (RG): Set automatically by the instrument.

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.

-

-

Acquisition: Start the data acquisition.

-

3. Data Processing and Analysis

-

Software: NMR data processing software (e.g., MestReNova, TopSpin, ACD/Labs).

-

Procedure:

-

Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing: The phase of the spectrum is manually or automatically corrected to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or the residual solvent peak of CDCl₃ (approximately 7.26 ppm).

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

-

Peak Picking: Identify the chemical shift of each peak.

-

Coupling Constant Measurement: For multiplet signals, the distance between the split peaks is measured in Hertz (Hz) to determine the coupling constants (J-values).

-

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

Caption: Workflow for ¹H NMR spectral analysis of valeric anhydride.

References

Data Presentation: Characteristic IR Absorption Bands

An in-depth analysis of the infrared (IR) spectrum of valeric anhydride (B1165640) reveals key spectral features that are indispensable for its structural elucidation and identification. This guide provides a comprehensive overview for researchers and professionals in drug development, detailing the characteristic vibrational modes, a standard experimental protocol for spectral acquisition, and a logical workflow for spectral interpretation.

The infrared spectrum of valeric anhydride is distinguished by strong absorptions in the carbonyl and fingerprint regions. The quantitative data for its primary absorption peaks are summarized below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 1819 | Symmetric C=O Stretch | A strong, high-frequency band characteristic of the in-phase stretching of the two carbonyl groups. Its position is typical for noncyclic saturated anhydrides.[1] |

| 1752 | Asymmetric C=O Stretch | A strong band resulting from the out-of-phase stretching of the two carbonyl groups.[1] |

| 1038 | C-O-C Stretch | An intense peak corresponding to the stretching of the carbon-oxygen-carbon bond of the anhydride functional group.[1] |

| ~2960-2870 | C-H Stretch | Medium to strong absorptions arising from the stretching of C-H bonds in the butyl alkyl chains. |

| ~1465, ~1380 | C-H Bend | Medium intensity bands corresponding to the bending vibrations of the CH₂ and CH₃ groups. |

Interpretation of the IR Spectrum of Valeric Anhydride

The identification of valeric anhydride via IR spectroscopy hinges on the unique features of the anhydride functional group, which contains two carbonyl groups linked by an oxygen atom.[1]

-

Carbonyl (C=O) Stretching Region : The most definitive feature in the spectrum of an acid anhydride is the presence of two distinct carbonyl stretching peaks.[1] For valeric anhydride, a noncyclic saturated anhydride, these appear at 1819 cm⁻¹ and 1752 cm⁻¹.[1] These two bands arise from the symmetric and asymmetric stretching vibrations of the C=O groups.[1] For noncyclic anhydrides, the higher frequency symmetric stretch (1819 cm⁻¹) is typically more intense than the lower frequency asymmetric stretch (1752 cm⁻¹), a pattern that helps distinguish them from cyclic anhydrides.[1] The high wavenumbers of these peaks, often with one above 1800 cm⁻¹, are a strong indicator for the presence of an anhydride.[1][2]

-

C-O-C Stretching Region : Acid anhydrides also exhibit a strong C-O stretching band.[1][3] In valeric anhydride, this peak is observed at 1038 cm⁻¹, which falls within the general range of 1060 to 1035 cm⁻¹ for noncyclic anhydrides.[1] This band is often the most intense peak in the spectrum for this class of compounds.[1]

-

C-H Stretching and Bending : The spectrum also displays characteristic absorptions for the alkyl (butyl) chains of the valeric acid moieties. These include C-H stretching vibrations typically found between 2850 and 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1380 cm⁻¹.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a common and effective method for analyzing liquid samples like valeric anhydride due to its minimal sample preparation and rapid acquisition time.[4][5][6]

Objective: To acquire a high-quality infrared spectrum of liquid valeric anhydride.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., Diamond or Zinc Selenide crystal).[4][5]

-

Valeric anhydride sample.

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol).

-

Lint-free laboratory wipes.

-

Plastic pipette.

Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal stability.

-

Background Spectrum Acquisition:

-

Before introducing the sample, ensure the ATR crystal surface is impeccably clean.[4] Wipe the crystal gently with a lint-free tissue soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum.[7] This measurement captures the absorbance of ambient air (CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.[7]

-

-

Sample Application:

-

Data Acquisition:

-

Data Processing and Interpretation:

-

The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of valeric anhydride.

-

Process the spectrum if necessary (e.g., baseline correction).

-

Identify the characteristic absorption peaks and compare them to known values for valeric anhydride and related compounds.[4]

-

-

Cleaning:

Mandatory Visualization

The following diagram illustrates the logical workflow for identifying a noncyclic saturated anhydride from an unknown IR spectrum.

Caption: Workflow for the identification of a noncyclic saturated anhydride using IR spectroscopy.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. agilent.com [agilent.com]

- 6. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Valeric Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of valeric anhydride (B1165640). The information presented herein is essential for the structural elucidation and analytical characterization of this compound in various scientific and industrial applications.

Data Presentation: Electron Ionization Mass Spectrum of Valeric Anhydride

The mass spectrum of valeric anhydride is characterized by a series of fragment ions, with the molecular ion being weak or absent. The quantitative data for the principal ions observed in the electron ionization mass spectrum are summarized in the table below. This data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

| m/z | Proposed Ion Fragment | Relative Intensity (%) |

| 27 | [C2H3]+ | 45 |

| 29 | [C2H5]+ | 30 |

| 41 | [C3H5]+ | 65 |

| 43 | [C3H7]+ | 100 |

| 57 | [C4H9]+ | 95 |

| 85 | [CH3(CH2)3CO]+ | 80 |

| 102 | [C5H10O2]+• | 5 |

| 113 | [M - C4H9O]+ | 8 |

| 186 | [M]+• ([C10H18O3]+•) | <1 |

Core Fragmentation Pathway

The fragmentation of carboxylic acid anhydrides under electron ionization is a well-understood process primarily driven by the stability of the resulting acylium cations.[2][3] The general mechanism involves the initial ionization of the molecule, followed by cleavage of the C-O bond between a carbonyl group and the central oxygen atom.

For valeric anhydride (molecular weight: 186.25 g/mol ), the process can be described as follows:

-

Ionization : An electron is ejected from the valeric anhydride molecule upon bombardment with high-energy electrons (typically 70 eV), forming a molecular ion ([M]+•). The molecular ion of valeric anhydride is generally of very low abundance and may not be observed in the spectrum.

-

Primary Fragmentation : The molecular ion undergoes rapid fragmentation. The most favorable cleavage occurs at the C-O-C bridge, leading to the formation of a stable pentanoyl cation (an acylium ion) with an m/z of 85. This is a prominent peak in the spectrum.

-

Secondary Fragmentation : The acylium ion ([CH3(CH2)3CO]+) can undergo further fragmentation through the loss of neutral molecules such as carbon monoxide (CO) to form an alkyl cation. For instance, the loss of CO from the m/z 85 ion would result in a butyl cation ([C4H9]+) at m/z 57.

-

Alkyl Chain Fragmentation : The alkyl fragments themselves can undergo further fragmentation, leading to a series of smaller carbocations. This accounts for the presence of ions at m/z 43 ([C3H7]+), 41 ([C3H5]+), 29 ([C2H5]+), and 27 ([C2H3]+). The high abundance of the ion at m/z 43 suggests that the propyl cation is a particularly stable fragment.

-

McLafferty Rearrangement : Another possible, though less dominant, fragmentation pathway for carboxylic acid derivatives is the McLafferty rearrangement. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond. For valeric anhydride, this could lead to the formation of a radical cation with m/z 102.

Visualization of Fragmentation Pathway

The logical relationship of the core fragmentation cascade of valeric anhydride is depicted in the following diagram:

Caption: Fragmentation pathway of valeric anhydride in EI-MS.

Experimental Protocols

The following is a representative protocol for the analysis of valeric anhydride using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., VF-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of valeric anhydride (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 270 °C at a rate of 10 °C/min.

-

Final hold: Hold at 270 °C for 5 minutes.

-

-

Transfer Line Temperature: 280 °C

Mass Spectrometer Parameters:

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 20 - 250

-

Scan Speed: 1000 amu/s

-

Detector: Electron Multiplier

Data Acquisition and Analysis:

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to valeric anhydride.

-

Process the mass spectrum to identify the m/z values and relative intensities of the fragment ions.

-

Compare the obtained spectrum with a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for confirmation.[1]

References

Theoretical Reactivity of Valeric Anhydride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valeric anhydride (B1165640), a symmetrical carboxylic anhydride, serves as a versatile reagent in organic synthesis, particularly in acylation reactions. Understanding its reactivity from a theoretical standpoint is crucial for optimizing reaction conditions, predicting product formation, and designing novel synthetic pathways. This technical guide provides a comprehensive overview of the theoretical reactivity of valeric anhydride, drawing upon established computational chemistry principles and analogous experimental data. The document delves into the molecule's electronic structure, explores its reactivity through frontier molecular orbital (HOMO-LUMO) analysis and conceptual density functional theory (DFT), and examines the mechanisms of its key reactions, namely hydrolysis and alcoholysis. Detailed experimental protocols for kinetic studies are also provided to bridge theoretical concepts with practical applications.

Introduction

Valeric anhydride, also known as pentanoic anhydride, is a key building block in the synthesis of a variety of organic molecules, including esters and amides.[1][2] Its utility stems from the electrophilic nature of its carbonyl carbons, making it susceptible to nucleophilic attack. A thorough understanding of the factors governing its reactivity is paramount for its effective use in research and development, particularly in the pharmaceutical industry where it can be employed in the synthesis of active pharmaceutical ingredients.

This guide will explore the theoretical underpinnings of valeric anhydride's reactivity, providing a framework for predicting its behavior in chemical reactions. By examining its molecular orbital landscape and applying principles of conceptual DFT, we can gain insights into its electrophilicity and the regioselectivity of its reactions.

Theoretical Framework for Reactivity Analysis

The reactivity of an organic molecule is intrinsically linked to its electronic structure. Computational chemistry provides powerful tools to probe this structure and predict chemical behavior.

Frontier Molecular Orbital (HOMO-LUMO) Theory

Frontier Molecular Orbital (HOMO-LUMO) theory is a cornerstone of reactivity prediction.[3][4] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

-

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a more reactive nucleophile.

-

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy signifies a more reactive electrophile.

For valeric anhydride, the LUMO is expected to be localized on the carbonyl carbons, making them the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.[5]

Conceptual Density Functional Theory (DFT)

Conceptual DFT provides a set of reactivity indices that quantify a molecule's response to changes in its electron density. These indices offer a more nuanced understanding of reactivity compared to simple HOMO-LUMO analysis.

-

Chemical Potential (μ): Related to the negative of electronegativity, it describes the tendency of electrons to escape from the system.

-

Global Hardness (η): Measures the resistance to a change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

-

Global Softness (S): The reciprocal of global hardness, it indicates the molecule's polarizability.

-

Electrophilicity Index (ω): A global reactivity index that quantifies the electrophilic power of a molecule.

-

Fukui Functions (f(r)): These local reactivity descriptors identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack.[6][7] For valeric anhydride, the Fukui function for nucleophilic attack (f+) is predicted to be largest on the carbonyl carbons.

Key Reactions and Mechanistic Insights

Valeric anhydride undergoes several important reactions, primarily driven by nucleophilic acyl substitution.

Hydrolysis

In the presence of water, valeric anhydride hydrolyzes to form two molecules of valeric acid.[2] This reaction is a classic example of nucleophilic acyl substitution.

Mechanism:

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the valeric anhydride. This leads to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking water molecule to the leaving group, which is a valerate (B167501) ion.

-

Leaving Group Departure: The tetrahedral intermediate collapses, expelling the valerate leaving group and reforming the carbonyl double bond, yielding a molecule of valeric acid and a valerate ion.

-

Protonation: The valerate ion is protonated by the hydronium ion formed in the first step to give the second molecule of valeric acid.

The general mechanism for the hydrolysis of an acid anhydride is depicted in the following diagram:

Caption: Generalized mechanism for the hydrolysis of valeric anhydride.

Alcoholysis

The reaction of valeric anhydride with an alcohol yields one molecule of a valerate ester and one molecule of valeric acid. This reaction is a fundamental method for ester synthesis.[9][10]

Mechanism:

The mechanism of alcoholysis is analogous to that of hydrolysis, with the alcohol acting as the nucleophile instead of water.

-

Nucleophilic Attack: The alcohol molecule attacks a carbonyl carbon of the valeric anhydride.

-

Proton Transfer: A proton is transferred from the alcohol to the valerate leaving group.

-

Leaving Group Departure: The tetrahedral intermediate collapses to form the ester and a valerate ion.

-

Protonation: The valerate ion is protonated to form valeric acid.

The general workflow for an alcoholysis reaction is as follows:

Caption: A typical experimental workflow for the alcoholysis of valeric anhydride.

Quantitative Reactivity Data (Analogous Systems)

While specific quantitative theoretical data for valeric anhydride is scarce in the literature, experimental kinetic data for the closely related acetic anhydride provides valuable insights into the expected reactivity trends.

Table 1: Pseudo-First-Order Rate Constants (k') for Reactions of Acetic Anhydride

| Nucleophile | Solvent | Temperature (°C) | k' (s⁻¹) | Reference |

| Water | Acetonitrile/Water | 25 | Varies with solvent composition | [11] |

| Water | Acetone/Water | 25 | Varies with solvent composition | [1] |

Table 2: Activation Parameters for the Hydrolysis of Acetic Anhydride in Acetonitrile/Water

| Parameter | Value | Units | Reference |

| Activation Enthalpy (ΔH‡) | Varies with solvent composition | kJ/mol | [11] |

| Activation Entropy (ΔS‡) | Varies with solvent composition | J/(mol·K) | [11] |

These data highlight the influence of the solvent system on the reaction kinetics. The activation parameters can be determined experimentally and provide crucial information about the transition state of the reaction.

Experimental Protocols for Kinetic Studies

The following protocols are adapted from studies on acetic anhydride and can be applied to investigate the kinetics of valeric anhydride reactions.

Protocol for Determining the Rate of Hydrolysis

This protocol utilizes in-situ Fourier Transform Infrared (FTIR) spectroscopy to monitor the reaction progress.

Materials:

-

Valeric anhydride

-

Deionized water

-

Chosen solvent (e.g., acetonitrile)

-

Batch reactor equipped with an in-situ FTIR probe and temperature control

Procedure:

-

Calibrate the FTIR spectrometer by preparing standard solutions of valeric anhydride and valeric acid in the chosen solvent at known concentrations and recording their spectra.

-

Charge the batch reactor with a known volume of the solvent and deionized water.

-

Allow the mixture to equilibrate to the desired reaction temperature.

-

Initiate the reaction by adding a known amount of valeric anhydride to the reactor.

-

Immediately begin collecting FTIR spectra at regular time intervals.

-

Analyze the spectra to determine the concentration of valeric anhydride as a function of time by monitoring the disappearance of a characteristic anhydride peak (e.g., the C=O stretch).

-

Plot the natural logarithm of the valeric anhydride concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k').

-

Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.

The workflow for this experimental protocol can be visualized as follows:

Caption: Experimental workflow for determining the kinetics of valeric anhydride hydrolysis.

Conclusion

While direct computational studies on the reactivity of valeric anhydride are limited, a robust theoretical framework based on frontier molecular orbital theory and conceptual DFT can be effectively applied to understand and predict its chemical behavior. By drawing parallels with analogous systems like acetic anhydride, for which experimental kinetic data is available, we can make informed predictions about the reactivity of valeric anhydride in key reactions such as hydrolysis and alcoholysis. The provided experimental protocols offer a practical guide for researchers to obtain quantitative kinetic data, which can further refine our theoretical understanding and facilitate the optimization of synthetic processes involving this important reagent. Future computational studies focusing specifically on valeric anhydride are warranted to provide more precise quantitative data and further enhance our predictive capabilities.

References

- 1. dc.etsu.edu [dc.etsu.edu]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]

- 6. Kinetics Modelling of Uncatalyzed Esterification of Acetic Anhydride with Isoamyl Alcohol in a Microreactor System [ouci.dntb.gov.ua]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mjcce.org.mk [mjcce.org.mk]

- 11. "Eyring Activation Energy Analysis of Acetic Anhydride Hydrolysis in Ac" by Nathan Mitchell [dc.etsu.edu]

A Comprehensive Technical Guide to the Solubility of Valeric Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of valeric anhydride (B1165640) in various organic solvents. Valeric anhydride, also known as pentanoic anhydride, is a key reagent in organic synthesis, particularly in the pharmaceutical and polymer industries. A thorough understanding of its solubility is crucial for reaction optimization, process design, and the development of novel synthetic methodologies.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of valeric anhydride is influenced by factors such as the polarity of the solvent, temperature, and the presence of other solutes. As a general principle, substances with similar intermolecular forces are more likely to be soluble in one another ("like dissolves like"). Valeric anhydride, with its two carbonyl groups and relatively long alkyl chains, exhibits a balance of polar and non-polar characteristics, leading to a range of solubilities in different organic solvents.

Quantitative Solubility Data

Despite its widespread use, specific quantitative data on the solubility of valeric anhydride in organic solvents is not extensively documented in publicly available literature. The following table summarizes the available qualitative and the limited quantitative solubility information. Further experimental determination is recommended for precise applications.

| Solvent Classification | Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Halogenated | Chloroform | CHCl₃ | Slightly Soluble[1] | Not Specified | Qualitative observation. |

| Alcohols | Methanol | CH₃OH | Slightly Soluble[1] | Not Specified | Qualitative observation. |

| General Alcohols | R-OH | Soluble[2] | Not Specified | The term "alcohol" is broad; solubility will vary with the specific alcohol. | |

| Hydrocarbons | n-Dodecane | C₁₂H₂₆ | Miscible | 25 | Inferred from a study on excess molar enthalpies of binary systems.[3] |

| n-Tetradecane | C₁₄H₃₀ | Miscible | 25 | Inferred from a study on excess molar enthalpies of binary systems.[3] | |

| n-Hexadecane | C₁₆H₃₄ | Miscible | 25 | Inferred from a study on excess molar enthalpies of binary systems.[3] | |

| Aqueous | Water | H₂O | 486.3 mg/L (estimated)[2] | 25 | Valeric anhydride reacts with water (hydrolyzes) to form valeric acid. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid solute like valeric anhydride in an organic solvent, based on the widely used shake-flask method.[4] This method is recommended for its accuracy and reliability.[4]

Objective: To determine the equilibrium solubility of valeric anhydride in a selected organic solvent at a specific temperature.

Materials:

-

Valeric anhydride (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent and anhydride)

-

Vials with airtight seals

-

Analytical instrument for quantification (e.g., HPLC, GC, or titration apparatus)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of valeric anhydride to a known volume of the organic solvent in a sealed vial. The excess is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Place the vial in the thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant. For many systems, 24 to 72 hours is sufficient.

-

Phase Separation: Once equilibrium is established, cease agitation and allow the undissolved phase to settle. It is critical to maintain the temperature during this step.

-

Sampling: Carefully withdraw a sample from the clear, supernatant liquid phase using a pipette or syringe. To avoid contamination with the undissolved solute, it is advisable to use a syringe filter.

-

Dilution (if necessary): Accurately dilute the collected sample with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of valeric anhydride in the diluted sample using a validated analytical method.[1][5]

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection can be used to separate and quantify valeric anhydride.[1][6]

-

Gas Chromatography (GC): GC can also be employed for the analysis of volatile compounds like valeric anhydride.

-

Titration: An acid-base titration can be used. The anhydride is first hydrolyzed to its corresponding carboxylic acid, which is then titrated with a standardized base.[7]

-

-

Calculation: Calculate the solubility of valeric anhydride in the solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of valeric anhydride solubility.

References

- 1. benchchem.com [benchchem.com]

- 2. valeric anhydride, 2082-59-9 [thegoodscentscompany.com]

- 3. Valeric anhydride (CAS 2082-59-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. solubility experimental methods.pptx [slideshare.net]

- 5. Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 7. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Valeric Anhydride: Safety, Handling, and Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of valeric anhydride (B1165640), a key reagent in organic synthesis. It details critical safety information, proper handling protocols, and its core physical and chemical properties to ensure its safe and effective use in a laboratory setting.

Chemical Identification and Properties

Valeric anhydride, also known as pentanoic anhydride, is a clear, colorless to pale yellow liquid.[1] It is primarily used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and other specialty chemicals.[2][3]

Table 1: Chemical and Physical Properties of Valeric Anhydride

| Property | Value | References |

| Molecular Formula | C₁₀H₁₈O₃ | [1][2] |

| Molecular Weight | 186.25 g/mol | [2] |

| CAS Number | 2082-59-9 | [2][4] |

| Appearance | Clear colorless to yellow liquid | [1][2] |

| Melting Point | -56 °C | [2][4] |

| Boiling Point | 228-230 °C | [2][4] |

| Density | 0.944 g/mL at 20 °C | [2][4] |

| Flash Point | 99 °C - 100.1 °C (closed cup) | [4] |

| Refractive Index | n20/D 1.421 | [2][4] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol.[2] Limited solubility in water.[1] |

Hazard Identification and Safety Precautions

Valeric anhydride is classified as a corrosive substance that poses significant health risks upon exposure.[4][5][6] Understanding these hazards is paramount for safe handling.

Table 2: GHS Hazard Information for Valeric Anhydride

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[4][7] |

Primary routes of exposure include inhalation, skin contact, eye contact, and ingestion. [5] Exposure can cause severe chemical burns to the skin, eyes, respiratory tract, and gastrointestinal tract.[5] The toxicological properties of this substance have not been fully investigated, warranting a high degree of caution.[5]

Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE is mandatory when handling valeric anhydride:

-

Eye Protection: Chemical safety goggles and a face shield are essential.[4]

-

Hand Protection: Wear suitable chemical-resistant gloves.[5]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn.[5] In case of potential splashing, an apron or full-body suit may be necessary.

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors, especially when working outside a fume hood or in poorly ventilated areas.[4]

Caption: Personal Protective Equipment (PPE) selection workflow for handling valeric anhydride.

Handling and Storage Protocols

Adherence to strict handling and storage procedures is crucial for maintaining a safe laboratory environment.

Handling:

-

Always work in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Avoid inhalation of vapors or mists.[7]

-

Prevent contact with skin, eyes, and clothing.[5]

-

Wash hands and any exposed skin thoroughly after handling.[5][6]

-

Keep containers tightly closed when not in use.[5]

-

Ground and bond containers when transferring material to prevent static discharge.

Storage:

-

Store in a cool, dry, and well-ventilated area.[5]

-

Keep containers tightly sealed to prevent exposure to moisture, as valeric anhydride is moisture-sensitive.[7]

-

Store away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[6][8]

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an accidental exposure or spill.

Spill Response:

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[5] Do not use combustible materials like sawdust.

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[5][7]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Report: Report the incident to the appropriate safety personnel.

Caption: Step-by-step workflow for responding to a valeric anhydride spill.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5][7]

-

Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek immediate medical attention.[5]

-

Inhalation: Remove the victim from the exposure area to fresh air immediately.[5] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration (do not use mouth-to-mouth).[5] Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting.[5][7] If the victim is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[5] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[5]

Fire-Fighting Measures

Valeric anhydride is a combustible liquid.[9]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[7]

-

Fire-Fighting Procedures: Firefighters should wear full protective gear, including a self-contained breathing apparatus (SCBA).[5][7] Use a water spray to keep fire-exposed containers cool.[5]

-

Hazardous Combustion Products: Thermal decomposition can produce irritating and highly toxic gases, including carbon oxides.[7]

Disposal Considerations

Disposal of valeric anhydride and its containers must be handled as hazardous waste. All disposal practices must comply with federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.[5]